molecular formula C18H16ClNO4 B7628965 2-Chloro-5-[[4-(4-methylphenyl)-4-oxobutanoyl]amino]benzoic acid

2-Chloro-5-[[4-(4-methylphenyl)-4-oxobutanoyl]amino]benzoic acid

Número de catálogo B7628965
Peso molecular: 345.8 g/mol
Clave InChI: NHYJHLXNFNFZFI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Chloro-5-[[4-(4-methylphenyl)-4-oxobutanoyl]amino]benzoic acid, also known as MK-886, is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). FLAP is a key protein involved in the biosynthesis of leukotrienes, which are potent inflammatory mediators. MK-886 has been extensively studied for its potential therapeutic applications in various inflammatory diseases, such as asthma, arthritis, and atherosclerosis.

Mecanismo De Acción

2-Chloro-5-[[4-(4-methylphenyl)-4-oxobutanoyl]amino]benzoic acid binds to FLAP and prevents its interaction with 5-LO, which is required for the biosynthesis of leukotrienes. By inhibiting the biosynthesis of leukotrienes, 2-Chloro-5-[[4-(4-methylphenyl)-4-oxobutanoyl]amino]benzoic acid can reduce inflammation and tissue damage in various inflammatory diseases.
Biochemical and physiological effects:
2-Chloro-5-[[4-(4-methylphenyl)-4-oxobutanoyl]amino]benzoic acid has been shown to reduce inflammation and tissue damage in various animal models of inflammatory diseases. In addition, 2-Chloro-5-[[4-(4-methylphenyl)-4-oxobutanoyl]amino]benzoic acid can inhibit the proliferation and migration of smooth muscle cells, which are key events in the development of atherosclerosis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-Chloro-5-[[4-(4-methylphenyl)-4-oxobutanoyl]amino]benzoic acid is a potent and selective inhibitor of FLAP, which makes it a valuable tool for studying the role of leukotrienes in inflammation and disease. However, its potency and selectivity can also make it difficult to use in certain experimental settings, as high concentrations may be required to achieve the desired effect. In addition, 2-Chloro-5-[[4-(4-methylphenyl)-4-oxobutanoyl]amino]benzoic acid has a relatively short half-life in vivo, which may limit its therapeutic potential.

Direcciones Futuras

1. Development of more potent and selective FLAP inhibitors with longer half-lives for therapeutic use.
2. Investigation of the role of leukotrienes in other inflammatory diseases, such as inflammatory bowel disease and psoriasis.
3. Development of FLAP inhibitors as potential anti-cancer agents, as leukotrienes have been implicated in cancer progression.
4. Investigation of the potential side effects of FLAP inhibitors, as leukotrienes also have important physiological functions, such as regulating immune responses and maintaining vascular tone.

Métodos De Síntesis

2-Chloro-5-[[4-(4-methylphenyl)-4-oxobutanoyl]amino]benzoic acid can be synthesized in several steps, starting from 2-chloro-5-nitrobenzoic acid. The nitro group is reduced to an amino group, which is then protected with a tert-butoxycarbonyl (Boc) group. The Boc-protected amine is then coupled with 4-(4-methylphenyl)-4-oxobutyric acid, followed by deprotection of the Boc group to yield 2-Chloro-5-[[4-(4-methylphenyl)-4-oxobutanoyl]amino]benzoic acid.

Aplicaciones Científicas De Investigación

2-Chloro-5-[[4-(4-methylphenyl)-4-oxobutanoyl]amino]benzoic acid has been extensively studied for its potential therapeutic applications in various inflammatory diseases, such as asthma, arthritis, and atherosclerosis. In vitro studies have shown that 2-Chloro-5-[[4-(4-methylphenyl)-4-oxobutanoyl]amino]benzoic acid inhibits the biosynthesis of leukotrienes by blocking the interaction between FLAP and 5-lipoxygenase (5-LO), which is the enzyme responsible for the synthesis of leukotrienes. In vivo studies have demonstrated that 2-Chloro-5-[[4-(4-methylphenyl)-4-oxobutanoyl]amino]benzoic acid can reduce inflammation and tissue damage in animal models of inflammatory diseases.

Propiedades

IUPAC Name

2-chloro-5-[[4-(4-methylphenyl)-4-oxobutanoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO4/c1-11-2-4-12(5-3-11)16(21)8-9-17(22)20-13-6-7-15(19)14(10-13)18(23)24/h2-7,10H,8-9H2,1H3,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYJHLXNFNFZFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.